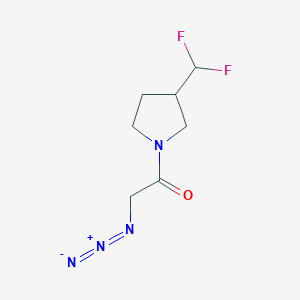

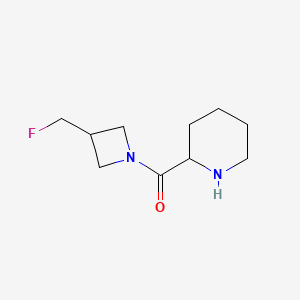

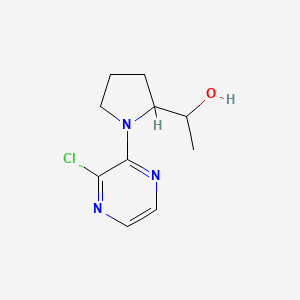

![molecular formula C9H7N3O B1491008 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-70-2](/img/structure/B1491008.png)

6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Overview

Description

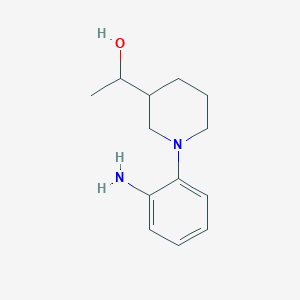

“6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are nitrogen-containing heterocyclic compounds that have been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring structure with two adjacent nitrogen atoms . This structure provides diverse functionality and stereochemical complexity .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant area of research application for compounds related to "6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole" includes the synthesis of new derivatives and their evaluation for antimicrobial properties. A study by Idhayadhulla et al. (2012) discusses the synthesis of new series of pyrazole and imidazole derivatives with furan moieties and their screening for antimicrobial activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents.

Chemical Transformations and Synthesis

The research on "this compound" derivatives encompasses various chemical transformations and synthetic applications. For instance, Akçamur et al. (1997) describe functionalization and cyclization reactions of pyrazole derivatives, highlighting the versatility of these compounds in organic synthesis. Similarly, the work of Mostafa & Nada (2015) focuses on using furan-based compounds as precursors for synthesizing novel heterocyclic ring systems, indicating the broad applicability of these molecules in creating bioactive and structurally diverse compounds.

Cytotoxic Activity and Cancer Research

Another critical area of application is the exploration of cytotoxic activities and potential cancer therapeutic uses. Yang et al. (2010) synthesized a series of heterocycle-substituted phthalimide derivatives, including those with furan and imidazo[1,2-b]pyrazole rings, to evaluate their cytotoxic activity against human cancer cell lines. This research underscores the importance of such compounds in developing new anticancer agents.

Novel Heterocyclic Compounds Synthesis

The development of novel heterocyclic compounds incorporating the furan ring is another notable application. Abdelhamid et al. (2012) and Stroganova et al. (2018) both report on the synthesis of new compounds through the transformation of the furan ring, demonstrating the compound's flexibility in synthesizing diverse heterocyclic structures.

Antioxidant and Antibacterial Properties

Further research includes evaluating the antioxidant and antibacterial properties of compounds derived from "this compound." For example, Hamed et al. (2020) synthesized novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, and assessed their antimicrobial activity, highlighting their potential in biomedical applications.

Mechanism of Action

Target of Action

Furan derivatives, which include 6-(furan-3-yl)-1h-imidazo[1,2-b]pyrazole, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Biochemical Pathways

Furan derivatives have been noted for their wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .

Result of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy .

Action Environment

The synthesis of furan derivatives, including this compound, has been achieved under various conditions .

properties

IUPAC Name |

6-(furan-3-yl)-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-4-13-6-7(1)8-5-9-10-2-3-12(9)11-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPIMRGSMCLWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.